Cas no 938078-77-4 (4-O-(4-Hydroxybutyl)thymidine)

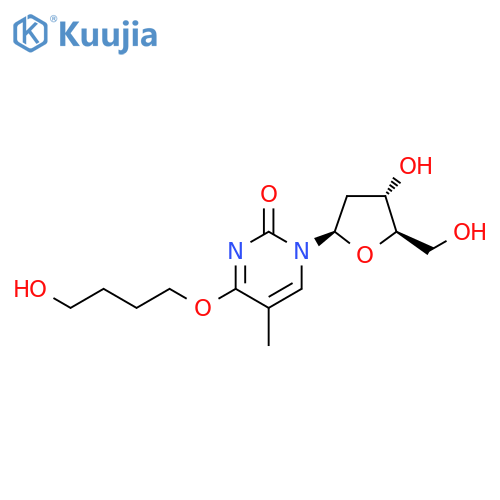

4-O-(4-Hydroxybutyl)thymidine structure

商品名:4-O-(4-Hydroxybutyl)thymidine

CAS番号:938078-77-4

MF:C14H22N2O6

メガワット:314.334284305573

CID:5733314

4-O-(4-Hydroxybutyl)thymidine 化学的及び物理的性質

名前と識別子

-

- 4-O-(4-Hydroxybutyl)thymidine

-

- インチ: 1S/C14H22N2O6/c1-9-7-16(12-6-10(19)11(8-18)22-12)14(20)15-13(9)21-5-3-2-4-17/h7,10-12,17-19H,2-6,8H2,1H3/t10-,11+,12+/m0/s1

- InChIKey: YCGXGWLSDXJRIU-QJPTWQEYSA-N

- ほほえんだ: O=C1N=C(OCCCCO)C(C)=CN1[C@H]1C[C@H](O)[C@@H](CO)O1

4-O-(4-Hydroxybutyl)thymidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H956318-2.5mg |

4-O-(4-Hydroxybutyl)thymidine |

938078-77-4 | 2.5mg |

$ 1200.00 | 2023-09-07 | ||

| TRC | H956318-10mg |

4-O-(4-Hydroxybutyl)thymidine |

938078-77-4 | 10mg |

$4483.00 | 2023-05-18 |

4-O-(4-Hydroxybutyl)thymidine 関連文献

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

938078-77-4 (4-O-(4-Hydroxybutyl)thymidine) 関連製品

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量